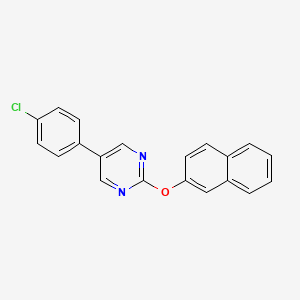

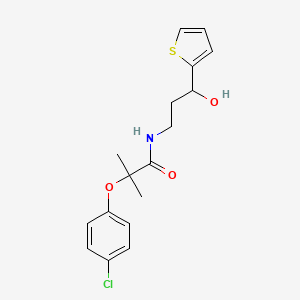

![molecular formula C12H10N2O2 B2748774 N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 1183836-98-7](/img/structure/B2748774.png)

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C13H12N2O2 . The average mass of this compound is 228.247 Da and the monoisotopic mass is 228.089874 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its InChI and SMILES notations . The InChI notation isInChI=1S/C13H12N2O2/c16-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-14-8-17-12/h3-8,10H,1-2H2,(H,15,16) . The SMILES notation is C1CC1C(=O)NC2=CC=C(C=C2)C3=CN=CO3 .

Applications De Recherche Scientifique

Synthesis and Structural Modification

- Enamides like N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide have been utilized in the synthesis of functionalized oxazoles. Using phenyliodine diacetate (PIDA)-mediated intramolecular cyclization, a variety of oxazoles can be synthesized from enamides. This process is advantageous due to its broad substrate scope and heavy-metal-free oxidative carbon-oxygen bond formation (Zheng et al., 2012).

- A two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving copper-catalyzed cyclization of functionalized enamides has also been reported. This method allows the introduction of various functionalities like ester, N-substituted carboxamide, or acyl groups at the oxazole's 4-position (Kumar et al., 2012).

Applications in Polymer Chemistry

- Enamides have been used in the synthesis of optically active polyacrylamides. These derivatives, like N-(o-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide, have been polymerized to yield polymers with notable chiroptical properties and chiral recognition abilities. Such polymers have potential applications in enantioselective processes (Lu et al., 2010).

Utility in Medicinal Chemistry

- In the field of medicinal chemistry, enamides have been utilized for the synthesis of compounds with potential anticonvulsant activities. For example, derivatives of N-phenyl-3-(pyridin-4-yl)prop-2-enamide have been synthesized and evaluated for their efficacy as anticonvulsants (Siddiqui et al., 2014).

Molecular Interaction Studies

- Studies on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl)prop-2-enamide in ethanol at different temperatures have been conducted. These studies help in understanding the solute-solvent and solvent-solvent interactions, which are crucial in various chemical and pharmaceutical processes (Tekade et al., 2015).

Propriétés

IUPAC Name |

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-9(4-6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEXRUUTZBBICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)

![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)

![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)

![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)